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molecular formula C14H20N4 B8590285 2-(Methylamino)-4-(2-piperazin-1-ylethyl)benzonitrile

2-(Methylamino)-4-(2-piperazin-1-ylethyl)benzonitrile

Cat. No. B8590285
M. Wt: 244.34 g/mol
InChI Key: NBFUEAKPOVIYPN-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

A solution of tert-butyl 4-{2-[4-cyano-3-(methylamino)phenyl]ethyl}piperazine-1-carboxylate (18 mg, 0.05 mmol) in 5 mL of DCM was added TFA (3 mL), and then stirred at room temperature for 2 hours. The solvents were removed off under vacuum to afford crude 2-(methylamino)-4-(2-piperazin-1-ylethyl)benzonitrile.
Name
tert-butyl 4-{2-[4-cyano-3-(methylamino)phenyl]ethyl}piperazine-1-carboxylate
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][N:14](C(OC(C)(C)C)=O)[CH2:13][CH2:12]2)=[CH:5][C:4]=1[NH:24][CH3:25])#[N:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:25][NH:24][C:4]1[CH:5]=[C:6]([CH2:9][CH2:10][N:11]2[CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)[CH:7]=[CH:8][C:3]=1[C:1]#[N:2]

Inputs

Step One
Name
tert-butyl 4-{2-[4-cyano-3-(methylamino)phenyl]ethyl}piperazine-1-carboxylate
Quantity
18 mg
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)CCN1CCN(CC1)C(=O)OC(C)(C)C)NC
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed off under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CNC1=C(C#N)C=CC(=C1)CCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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